

A Comparative Guide to Histamine Quantification: Unveiling the Precision of Histamine-15N3

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Compound of Interest

Compound Name: Histamine-15N3

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of histamine is paramount for understanding its complex roles in physiological and pathological processes. This guide provides an objective comparison of the performance of **Histamine-15N3**, utilized in stable isotope dilution mass spectrometry, with other common histamine quantification methods. Experimental data and detailed protocols are presented to support these comparisons.

Performance Comparison of Histamine Quantification Methods

The selection of a histamine quantification method is critical and depends on the specific requirements of the study, such as sensitivity, specificity, and sample matrix. The following tables summarize the quantitative performance of common methods, highlighting the advantages of using a stable isotope-labeled internal standard like **Histamine-15N3** with LC-MS/MS.

Table 1: Comparison of Key Performance Metrics for Histamine Quantification Methods

Method	Principle	Typical Limit of Quantification (LOQ)	Precision (%RSD)	Accuracy (% Recovery)	Throughput
LC-MS/MS with Histamine-15N3	Stable Isotope Dilution Mass Spectrometry	0.1 pg/mL - 15.6 ng/mL[1][2]	<15%[1][3]	93.6% - 102.8%[3]	High
HPLC-FLD	High-Performance Liquid Chromatography with Fluorescence Detection	1 mg/kg - 8.3 µg/g[4][5][6]	< 8.46%[6]	89% - 101.84%[6]	Medium
ELISA	Enzyme-Linked Immunosorbent Assay	2 mg/kg - 0.44 ppm[5][7]	Varies	Good agreement with HPLC (r=0.979)[5]	High
Radioimmunoassay (RIA)	Competitive binding immunoassay with radiolabeled antigen	High sensitivity	Good	Highly correlated with LC-HRMS[8]	Low

Table 2: Linearity and Detection Limits

Method	Linearity (Correlation Coefficient, r^2)	Limit of Detection (LOD)
LC-MS/MS with Histamine-15N3	≥ 0.99 [1]	0.2 $\mu\text{g/L}$ [3]
HPLC-FLD	> 0.999 [4]	0.5 mg/kg - 2.7 $\mu\text{g/g}$ [4] [6]
ELISA	Not applicable (non-linear standard curve)	2 mg/kg [5]
Radioimmunoassay (RIA)	Not applicable (non-linear standard curve)	High sensitivity

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for histamine quantification using LC-MS/MS with a stable isotope standard and a common alternative, ELISA.

Histamine Quantification by LC-MS/MS with Histamine-15N3 Internal Standard

This method, a stable isotope dilution assay, is considered the gold standard for its high accuracy and precision. The use of **Histamine-15N3** as an internal standard corrects for matrix effects and variations in sample processing and instrument response.

1. Sample Preparation (Plasma)

- To 100 μL of plasma sample, add a known concentration of **Histamine-15N3** internal standard.
- Add 400 μL of acetonitrile to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 μ L of the initial mobile phase.

2. Liquid Chromatography (LC)

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of the polar histamine molecule.
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid.
- Gradient: A gradient from high to low organic content is used to elute histamine.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

3. Tandem Mass Spectrometry (MS/MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Histamine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 112 - > 95).
 - **Histamine-15N3**: Monitor the transition of the isotopically labeled parent ion to its corresponding product ion (e.g., m/z 115 -> 98).
- Data Analysis: The concentration of histamine in the sample is determined by calculating the ratio of the peak area of the endogenous histamine to the peak area of the **Histamine-15N3** internal standard and comparing this ratio to a standard curve.

Histamine Quantification by ELISA

ELISA is a high-throughput method based on antigen-antibody recognition.

1. Sample Preparation and Derivatization

- Samples and standards are acylated to increase their affinity for the antibody.

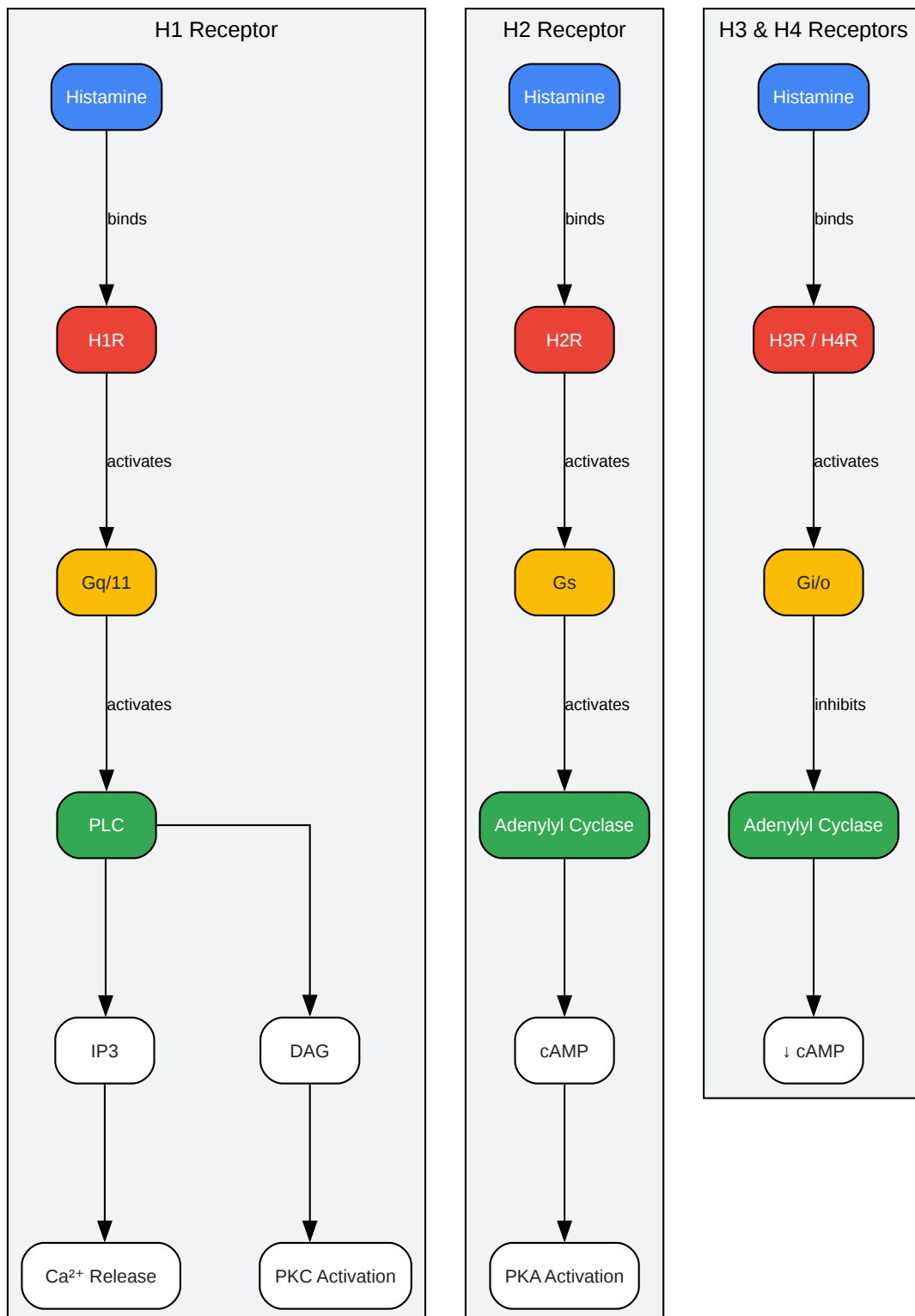
2. ELISA Procedure

- Add 100 μ L of the acylated standards and samples to the appropriate wells of a microtiter plate pre-coated with a histamine conjugate.
- Add 50 μ L of the histamine antibody to each well.
- Incubate for 5 minutes at room temperature.
- Wash the plate three times with a wash buffer to remove unbound reagents.
- Add a peroxidase-conjugated secondary antibody and incubate for 5 minutes.
- Wash the plate again to remove the unbound conjugate.
- Add the substrate solution and incubate for 5 minutes, allowing for color development.
- Stop the reaction with a stop solution.
- Read the absorbance at 450 nm using a microplate reader. The concentration of histamine is inversely proportional to the color intensity.

Visualizing the Molecular and Experimental Landscape

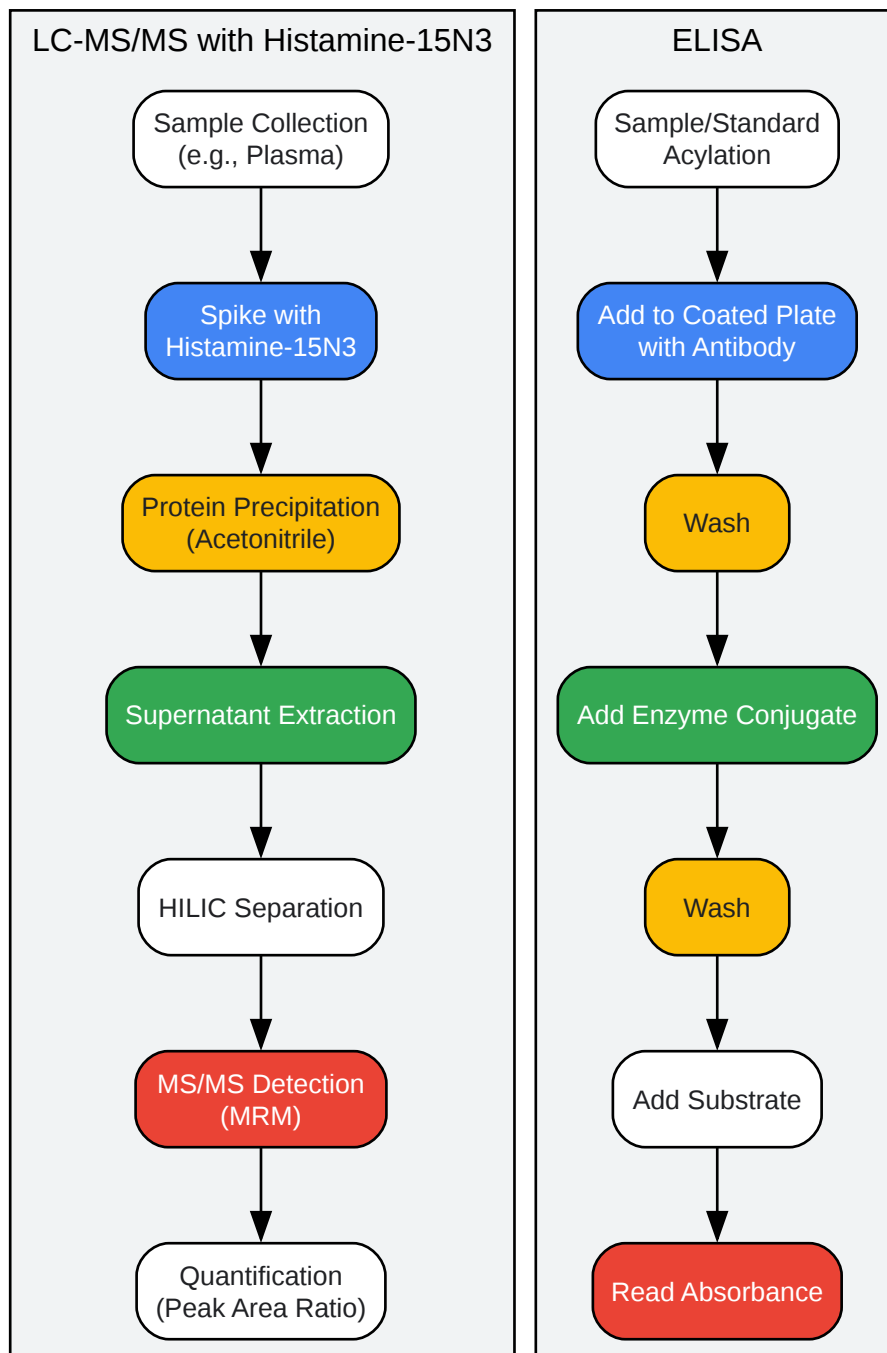
To provide a clearer understanding of the biological context and experimental processes, the following diagrams illustrate the histamine signaling pathway and a typical workflow for histamine quantification.

Histamine Signaling Pathways

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Caption: Overview of histamine receptor signaling pathways.

Experimental Workflow for Histamine Quantification

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Caption: Comparative experimental workflows.

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